molecular formula C20H18ClN3O4S B2911156 1-(4-chlorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900011-03-2

1-(4-chlorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2911156
CAS No.: 900011-03-2
M. Wt: 431.89
InChI Key: DVNXOUFNINDMQD-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine features a fused pyrrolo-pyrazine core substituted with a 4-chlorophenyl group and a 2-methyl-5-nitrobenzenesulfonyl moiety. This structure combines electron-withdrawing (chlorophenyl, nitro, sulfonyl) and sterically bulky groups, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(2-methyl-5-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-14-4-9-17(24(25)26)13-19(14)29(27,28)23-12-11-22-10-2-3-18(22)20(23)15-5-7-16(21)8-6-15/h2-10,13,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNXOUFNINDMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyrrolo[1,2-a]pyrazine core, followed by the introduction of the chlorophenyl, methyl-nitrophenyl, and sulfonyl groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, nitrating agents, and sulfonyl chlorides. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions and purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydroxylamines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Comparison

Core Heterocyclic Framework

The pyrrolo[1,2-a]pyrazine scaffold is shared with several analogs:

  • 3-(4-Chlorophenyl)pyrrolo[1,2-a]pyrazine (): Lacks the sulfonyl group but retains the 4-chlorophenyl substituent.
  • 1H,2H,3H,4H-Pyrrolo[1,2-a]pyrazine-8-carboxylate (): Features an ester group instead of sulfonyl, altering electronic properties.
  • 3,4-Dihydro-2-methyl-pyrrolo[1,2-a]pyrazin-1-one (): Contains a ketone and methyl group, reducing steric bulk compared to the nitrobenzenesulfonyl group.
Table 1: Substituent Effects on Pyrrolo[1,2-a]pyrazine Derivatives
Compound Substituent at Position 2 Key Structural Features
Target Compound 2-Methyl-5-nitrobenzenesulfonyl Bulky, electron-withdrawing sulfonyl + nitro
3-(4-Chlorophenyl)pyrrolo[1,2-a]pyrazine None (acetyl or formyl in analogs) Smaller substituents, higher regioselectivity
2-(tert-Butoxycarbonyl) derivative () tert-Butoxycarbonyl Moderately bulky, less polar than sulfonyl

Bond Length and Electronic Effects

compares C═O and N—N bond lengths in pyrazolone analogs. While the target compound lacks these groups, the data suggest that electron-withdrawing substituents (e.g., nitro) shorten C═O bonds (1.207–1.313 Å) and influence conjugation . The sulfonyl group in the target compound likely enhances resonance stabilization compared to acetyl or formyl groups in analogs ().

Physicochemical Properties

Melting Points and Solubility

  • 3-(4-Chlorophenyl)pyrrolo[1,2-a]pyrazine-6-carbaldehyde (): Melting point (mp) 132.6–135.2°C, indicative of moderate crystallinity.
  • 2-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3-dione (): Reported as an oil, suggesting lower melting points for saturated analogs.
    The target compound’s sulfonyl and nitro groups may increase mp due to stronger dipole-dipole interactions and crystallinity.

Spectroscopic Data

  • 1H NMR Shifts : In 3-(4-chlorophenyl)pyrrolo[1,2-a]pyrazine derivatives (), aromatic protons resonate at δ 7.89–9.93 ppm. The sulfonyl group in the target compound may deshield adjacent protons, shifting signals downfield.
  • 13C NMR : Carbonyl carbons in acetylated analogs appear at δ 179.9 ppm (), whereas sulfonyl carbons (e.g., SO2) typically resonate at δ 110–130 ppm, depending on substitution .

Electrophilic Substitution

  • Acetylation/Formylation (): 3-(4-Chlorophenyl)pyrrolo[1,2-a]pyrazine undergoes regioselective acetylation (83% yield) using AlCl3 and acetyl chloride. The target compound’s sulfonyl group may direct electrophiles to different positions due to steric and electronic effects.

Stability

The nitro group in the target compound may render it susceptible to reduction under catalytic hydrogenation, unlike acetylated analogs.

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